3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide is an organic compound with the molecular formula C8H13N3O. It features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a propanamide group attached to the nitrogen atom of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanoyl chloride derivative under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: This compound has a similar structure but with a methyl group attached to the nitrogen atom of the propanamide group.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(3-pyridinyl)propanamide: This compound features a pyridine ring attached to the propanamide group, which may confer different chemical and biological properties.
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the propanamide group.
Properties
CAS No. |
16490-87-2 |
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Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-6-5-7(2)11(10-6)4-3-8(9)12/h5H,3-4H2,1-2H3,(H2,9,12) |
InChI Key |
CKUCWVQTACCIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)N)C |
Origin of Product |
United States |
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